PZ-2891
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PZ2891 is a chemical compound known for its selective, orally active, and brain-penetrant properties. It acts as a modulator of pantothenate kinase, an enzyme involved in the biosynthesis of coenzyme A, which is crucial for various metabolic pathways .
Mechanism of Action
Target of Action
PZ-2891 primarily targets pantothenate kinases (PANK), specifically PANK1β, PANK2, and PANK3 . PANK is a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . CoA is a major acyl group carrier in biology and participates as a key cofactor and regulator of intermediary metabolism .
Mode of Action
this compound has a unique mechanism of action. It acts as an orthosteric inhibitor at high concentrations and an allosteric activator at lower sub-saturating concentrations . This compound binds at the dimer interface between PANK protomers . The binding of this compound to one protomer locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition .
Biochemical Pathways
PANK is the first and rate-controlling step in the only pathway for CoA biosynthesis . The β isoform expression level and potent feedback inhibition by acyl-CoAs control the intracellular CoA content . This compound diminishes the feedback inhibition of PANK and increases CoA levels in cells and tissues .
Pharmacokinetics
this compound is orally bioavailable and can cross the blood-brain barrier . This is a critical characteristic for treating neurological disorders like PKAN . Mice administered this compound were noted to require higher doses to increase CoA in the brain compared to the liver .
Result of Action
this compound increases CoA levels in mouse liver and brain . In a mouse model of brain CoA deficiency, this compound-treated knockout mice gain weight, have improved locomotor activity, and a longer lifespan . This establishes pantazines, like this compound, as novel therapeutics for the treatment of PKAN .
Action Environment
The action of this compound is influenced by the presence of active PANK isoforms. A reduction in pantothenate in the cell culture also reduced CoA synthesis, but had no effect on the CoA content itself .
Biochemical Analysis
Biochemical Properties
PZ-2891 selectively inhibits PanK1β, PanK2, and PanK3, with IC50 values of 40.2 nM, 0.7 nM, and 1.3 nM respectively . It acts as an allosteric activator at lower sub-saturating concentrations and as a conformational inhibitor at higher concentrations .
Cellular Effects
This compound has been shown to increase intracellular CoA levels in wild-type PanK3-expressing HEK293T cells . This suggests that this compound can influence cell function by modulating CoA levels, which play a key role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to one protomer of the PanK enzyme, which locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reverse acetyl-CoA-induced inhibition of PanK3 activity . This indicates that this compound can have long-term effects on cellular function, potentially influencing the stability and degradation of the product .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been reported that this compound increases survival in a mouse model of neuronal CoA deficiency induced by brain knockout of Pank1 and Pank2 .
Metabolic Pathways
This compound is involved in the metabolic pathway of coenzyme A (CoA) biosynthesis . It interacts with the enzyme pantothenate kinase (PanK), which is the first and rate-controlling step in this pathway .
Transport and Distribution
It is known that this compound can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins.
Subcellular Localization
Given its role in modulating CoA levels, it is likely that this compound is localized to the cytoplasm where CoA biosynthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PZ2891 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a piperazine ring and the attachment of a pyridazine moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with reaction temperatures carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of PZ2891 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistency and efficiency. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PZ2891 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include various derivatives of PZ2891, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
PZ2891 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme kinetics and metabolic pathways.
Biology: Employed in research on cellular metabolism and coenzyme A biosynthesis.
Medicine: Investigated for its potential therapeutic effects in treating pantothenate kinase-associated neurodegeneration, a rare neurological disorder.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Pantothenate kinase inhibitors: These compounds share a similar mechanism of action but may differ in their selectivity and potency.
Coenzyme A analogs: These compounds mimic the structure of coenzyme A and are used in similar research applications
Uniqueness of PZ2891
PZ2891 is unique due to its ability to cross the blood-brain barrier and its dual mechanism of action as both an inhibitor and activator of pantothenate kinase. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDVWIZDPGCFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does PZ-2891 interact with its target and what are the downstream effects?
A1: this compound is a small molecule that acts as an allosteric activator of pantothenate kinase 3 (PANK3). [] It binds to the pantothenate substrate site of the PANK3•ATP•Mg2+ complex and extends across the dimer interface. [] This binding induces a conformational change that locks PANK3 in its active form, thereby increasing the enzymatic activity. [] Since PANK3 catalyzes the first step in coenzyme A (CoA) biosynthesis, activating it leads to an increase in intracellular CoA levels. []
Q2: What is the impact of this compound on malaria parasite infection?
A2: Studies using the Anopheles stephensi mosquito model demonstrated that this compound can influence malaria parasite infection success. [] Oral administration of this compound increased midgut CoA levels in the mosquitoes, which was associated with a significant decrease in infection by both Plasmodium falciparum and Plasmodium yoelii yoelii 17XNL parasites. [] This suggests that increasing CoA biosynthesis in the mosquito, potentially through PANK activation, could be a strategy to limit parasite survival. []
Q3: Are there any structural insights into how this compound interacts with PANK3?
A3: Yes, X-ray crystallography studies have provided a detailed view of this compound bound to PANK3. [, ] These studies revealed that this compound interacts with the pantothenate binding site and spans the dimer interface, inducing a conformational change that stabilizes the active form of the enzyme. []
Q4: What is known about the pharmacokinetic properties of this compound?
A4: this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier in animal models. [] Administration of this compound to animals resulted in increased CoA levels in both the liver and brain, demonstrating its ability to reach target tissues. []
Q5: Are there any known applications of this compound beyond malaria research?
A5: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases associated with CoA deficiency, such as pantothenate kinase-associated neurodegeneration (PKAN). [, ] Increasing CoA levels through PANK3 activation is hypothesized to ameliorate the disease phenotype. []
Q6: What are the implications of this compound’s ability to modulate CoA levels in fungi?
A6: Research indicates that manipulating CoA biosynthesis in fungi, including through this compound, can impact their susceptibility to various drugs. [] By altering CoA levels, researchers observed changes in vacuolar integrity and drug detoxification mechanisms in fungi, ultimately affecting their response to antifungal treatments. [] This suggests a potential avenue for enhancing antifungal therapies by targeting the CoA pathway. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.